BDP FL NHS ester

Übersicht

Beschreibung

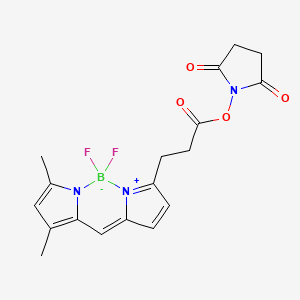

BODIPY FL succinimide ester is a bright, green fluorescent dye with excitation and emission properties similar to fluorescein or Alexa Fluor 488 dye. It is known for its high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to changes in solvent polarity and pH. This compound is widely used for labeling proteins, peptides, and other amine-containing molecules due to its hydrophobic properties and long excited-state lifetime .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von BODIPY FL-Succinimid-Ester beinhaltet typischerweise die Reaktion von BODIPY FL-Farbstoff mit N-Hydroxysuccinimid (NHS) in Gegenwart eines Kupplungsgases wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird üblicherweise in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei Raumtemperatur durchgeführt. Das resultierende Produkt wird durch Säulenchromatographie gereinigt, um den reinen Ester zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von BODIPY FL-Succinimid-Ester nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Synthese- und Reinigungssystemen trägt dazu bei, die Konsistenz und Effizienz der Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: BODIPY FL-Succinimid-Ester unterliegt hauptsächlich Substitutionsreaktionen, bei denen die NHS-Estergruppe mit primären Aminen an Proteinen, Peptiden oder anderen Amin-haltigen Molekülen reagiert. Diese Reaktion bildet eine stabile Amidbindung, die zur Konjugation des BODIPY FL-Farbstoffs an das Zielmolekül führt .

Häufige Reagenzien und Bedingungen:

Reagenzien: N-Hydroxysuccinimid, Dicyclohexylcarbodiimid, Dimethylformamid, Dimethylsulfoxid.

Bedingungen: Raumtemperatur, wasserfreie Umgebung, pH 8.3 Natriumhydrogencarbonat-Puffer

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das BODIPY FL-markierte Konjugat, das eine helle Fluoreszenz aufweist und in verschiedenen Anwendungen wie Fluoreszenzpolarisationsassays und Zwei-Photonen-Anregungs-Mikroskopie verwendet wird .

Wissenschaftliche Forschungsanwendungen

Protein Labeling

BDP FL NHS ester is extensively used for labeling proteins and peptides. The reactivity of the NHS ester group with primary amines allows for the formation of stable amide bonds, which is crucial for creating conjugates that retain biological activity. This property is particularly beneficial in:

- Immunoassays : Enhancing the detection sensitivity of antibodies.

- Fluorescence Microscopy : Visualizing protein localization within cells.

Biochemical Assays

The dye's high quantum yield and photostability make it ideal for various biochemical assays, including:

- Förster Resonance Energy Transfer (FRET) : this compound can be used as a donor fluorophore to study molecular interactions and dynamics due to its long excited-state lifetime .

- High-Throughput Screening : It has been employed in assays to monitor ligand binding to G protein-coupled receptors by utilizing fluorescence polarization techniques .

Cellular Imaging

This compound is also applied in cellular imaging studies:

- Live Cell Imaging : The dye's stability under physiological conditions allows researchers to track cellular processes in real-time without significant photobleaching.

- Multiplex Imaging : Recent studies have demonstrated the use of this compound in multiplex protein imaging techniques, enhancing the ability to visualize multiple targets simultaneously within a single sample .

Study on Protein Interactions

A study published in ACS Bio Med Chem Au utilized this compound to label proteins involved in apoptosis pathways. The researchers demonstrated that the labeled proteins could be effectively tracked within live cells, providing insights into their interactions and functional roles during cell death processes .

Investigation of Drug Resistance Mechanisms

Another significant application was reported in RSC Advances, where this compound was employed to investigate multidrug resistance mechanisms in tumor cells. The study highlighted how the dye facilitated the visualization of P-glycoprotein expression levels, contributing to a better understanding of drug transport dynamics .

Wirkmechanismus

The mechanism of action of BODIPY FL succinimide ester involves the formation of a stable amide bond between the NHS ester group and primary amines on the target molecule. This conjugation results in the attachment of the fluorescent BODIPY FL dye to the target, allowing for its visualization and detection. The C3 alkyl spacer between the fluorophore and the NHS ester group helps reduce interaction with the biomolecule, enhancing the fluorescence properties .

Vergleich Mit ähnlichen Verbindungen

Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with similar excitation and emission properties.

Alexa Fluor 488 dye: Another green fluorescent dye known for its high brightness and photostability.

BODIPY FL-X succinimide ester: A variant of BODIPY FL with slightly different spectral properties

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

Biologische Aktivität

BDP FL NHS ester, also known as BODIPY FL NHS ester, is a fluorescent dye widely used in biological research for labeling proteins, peptides, and other biomolecules. Its unique properties make it an essential tool in various applications, including fluorescence microscopy, flow cytometry, and imaging techniques.

- Chemical Formula : CHBFNO

- Molecular Weight : 389.16 g/mol

- Excitation/Emission Maxima : 503 nm / 509 nm

- Quantum Yield : 0.97

- Solubility : Soluble in organic solvents (e.g., DMF, DMSO), limited in water

- Purity : >98% (HPLC)

This compound functions as an amine-reactive dye, allowing it to covalently bond with amine groups on proteins and other biomolecules. This reaction forms stable conjugates that retain the dye's fluorescent properties, enabling visualization and tracking of biomolecules in various biological contexts.

Applications in Biological Research

- Protein Labeling : this compound is extensively used for labeling proteins in immunological studies and cellular assays. Its high photostability and brightness make it suitable for long-term imaging applications.

- Cell Sorting and Phenotyping : The strong fluorescence emitted by this compound facilitates effective cell sorting and phenotyping in flow cytometry.

- Fluorescent Conjugates : It can be conjugated with oligonucleotides and other small molecules to create fluorescent probes for various biochemical assays.

Study 1: Fluorescent Probes for Protein Interaction Studies

A study by Thermo Fisher Scientific demonstrated the utility of this compound in generating fluorescent conjugates for monitoring protein interactions. By attaching the dye to specific proteins, researchers could visualize interactions in real-time using fluorescence microscopy. The study highlighted the advantages of this compound over traditional dyes like fluorescein due to its superior photostability and brightness .

Study 2: Application in Cancer Research

Research published by MedChemExpress explored the use of this compound-labeled antibodies for targeting cancer cells. The study found that conjugates formed with this dye exhibited enhanced binding affinity to target antigens on cancer cells, improving the efficacy of antibody-drug conjugates (ADCs) .

Study 3: Imaging Cellular Dynamics

In a publication focusing on chemical biology tools, researchers utilized this compound to track cellular dynamics during apoptosis. The fluorescently labeled proteins allowed for detailed observation of cellular changes over time, providing insights into the mechanisms of programmed cell death .

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Fluorescein (FAM) |

|---|---|---|

| Excitation Maximum | 503 nm | 494 nm |

| Emission Maximum | 509 nm | 520 nm |

| Quantum Yield | 0.97 | ~0.93 |

| Photostability | High | Moderate |

| Solubility | Good in organic solvents | Good in water |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.